An In-depth Technical Guide to 5-Methyl-2,2'-bipyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Methyl-2,2'-bipyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2,2'-bipyridine is a substituted bipyridine ligand that plays a significant role in coordination chemistry, catalysis, and the development of functional materials. Its structural and electronic properties, influenced by the methyl group on one of the pyridine rings, make it a versatile building block for creating bespoke metal complexes with tailored reactivity and photophysical characteristics. This guide provides a comprehensive overview of the physical and chemical properties of 5-Methyl-2,2'-bipyridine, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in catalysis.
Physicochemical Properties
5-Methyl-2,2'-bipyridine is typically a colorless to yellow liquid or semi-solid at room temperature.[1] Its core physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂ | [2] |
| Molecular Weight | 170.21 g/mol | [2] |
| IUPAC Name | 5-methyl-2-(pyridin-2-yl)pyridine | [2] |
| CAS Number | 56100-20-0 | [2] |
| Appearance | Colorless to Yellow Liquid or Semi-Solid | [1] |
| Boiling Point | 92 °C at 0.05 Torr | [3] |
| Storage | Sealed in a dry place at room temperature | [1] |
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR (CDCl₃, 300 MHz) | δ: 2.43 (s, 3H), 7.35 (dd, 1H, J = 4.6, 7.7 Hz), 7.71 (d, 1H, J = 7.7 Hz), 7.87 (t, 1H, J = 7.3 Hz), 8.39 (d, 1H, J = 7.7 Hz), 8.48 (d, 1H, J = 7.3 Hz), 8.55 (s, 1H), 8.70 (d, 1H, J = 4.6 Hz) | [4] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ: 17.7, 120.0, 120.2, 122.8, 132.8, 136.2, 136.8, 148.5, 149.1, 153.0, 155.7 | [4] |
| Mass Spectrometry (GC-MS) | Source of Spectrum: SO-0-323-5 | [2] |
Synthesis and Characterization
A reliable and high-yield synthesis of 5-Methyl-2,2'-bipyridine can be achieved through a Negishi cross-coupling reaction.[4] This method involves the palladium-catalyzed coupling of a pyridyl zinc reagent with a pyridyl triflate.
Experimental Protocol: Synthesis of 5-Methyl-2,2'-bipyridine[4]
A. Preparation of 5-Methyl-2-(trifluoromethanesulfonyl)oxypyridine (Pyridyl Triflate)
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A 200-mL Schlenk flask containing a magnetic stir bar is flushed with nitrogen.
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Add 2-hydroxy-5-methylpyridine (4.85 g, 44.4 mmol) and dry pyridine (140 mL).
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Cool the solution to -12 °C in an acetone/ice bath after the solid dissolves.
-
Rapidly add trifluoromethanesulfonic anhydride (15.1 g, 53.5 mmol) via syringe.
-
Stir the solution at 0 °C for 30 minutes.
-
Pour the mixture into a separatory funnel containing 150 mL of water.
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Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
B. Negishi Cross-Coupling to form 5-Methyl-2,2'-bipyridine
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Place a 500-mL, two-necked, round-bottomed flask with a magnetic stirrer in a dry ice/acetone bath (−78 °C).
-
Add 80 mL of tetrahydrofuran (THF) and tert-butyllithium (1.75 M in pentane, 52 mL, 91.0 mmol).
-
Add 2-bromopyridine (7.13 g, 4.3 mL, 45.1 mmol) dropwise.
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Stir the solution at -78 °C for 30 minutes.
-
Add anhydrous zinc chloride (13.3 g, 97.4 mmol) and stir at 25 °C for 2 hours.
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Add the 5-methylpyridyl triflate (8.95 g, 37.1 mmol), lithium chloride (3.18 g, 75.2 mmol), and tetrakis(triphenylphosphine)palladium (1.75 g, 1.5 mmol).
-
Heat the mixture at reflux for 18 hours.
-
Cool the solution and add an aqueous solution of EDTA (55 g in 400 mL).
-
Adjust the pH to ~8 with saturated aqueous sodium bicarbonate.
-
Stir for 15 minutes and then transfer to a separatory funnel.
-
Extract the product with dichloromethane (3 x 200 mL).
-
Dry the combined organic fractions over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by flash chromatography on deactivated silica gel (20% EtOAc:80% hexanes) to yield 5-methyl-2,2'-bipyridine as a pale yellow oil.
Characterization Protocols
Standard analytical techniques are employed to confirm the identity and purity of the synthesized 5-Methyl-2,2'-bipyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃) to confirm the molecular structure.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) can be used to determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic vibrational modes of the aromatic rings and the methyl group.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in ethanol, will exhibit π → π* transitions characteristic of the bipyridine scaffold.
Applications in Coordination Chemistry and Catalysis
5-Methyl-2,2'-bipyridine is a versatile ligand in coordination chemistry, forming stable complexes with a wide range of transition metals. These complexes are of interest for their potential applications in various catalytic processes, including cross-coupling reactions.
Synthesis of a Ruthenium(II) Complex
The following workflow illustrates the general synthesis of a tris-bipyridyl ruthenium(II) complex, a class of compounds known for their rich photophysical properties.
Suzuki-Miyaura Cross-Coupling Reaction
5-Methyl-2,2'-bipyridine can serve as a ligand for palladium catalysts in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium complex.
The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with 5-Methyl-2,2'-bipyridine as a ligand.
Safety Information
5-Methyl-2,2'-bipyridine is classified with GHS pictograms indicating it can cause skin and serious eye irritation.[2] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All experimental work should be conducted in a well-ventilated fume hood.
Conclusion
5-Methyl-2,2'-bipyridine is a valuable and versatile ligand in the fields of chemistry and materials science. Its well-defined synthesis and the ability to fine-tune the properties of its metal complexes make it an important tool for researchers and scientists. The detailed information and protocols provided in this guide serve as a foundational resource for the effective utilization of 5-Methyl-2,2'-bipyridine in various research and development endeavors.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. 56100-20-0 CAS MSDS (5-METHYL-2,2'-BIPYRIDYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
